5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
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Overview
Description
5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid is a biologically active heptapeptide amide that was originally isolated from the ganglia of the African giant snail, Achatina fulica . It is part of the Wamide neuropeptide superfamily, which is known for its distinctive functions in regulating life cycle transitions, metamorphic hormone signaling, and various aspects of digestive system function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of this compound is H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 . The synthesis typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent systems, are crucial for efficient large-scale synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of this compound for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol-containing peptides.
Substitution: Various analogs of this compound with modified amino acid sequences.
Scientific Research Applications
5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: Used in studies of peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in neuromodulation and muscle contraction in molluscs.
Medicine: Potential therapeutic applications in modulating muscle contractions and as a neuromodulatory agent.
Mechanism of Action
5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors in the nervous system. It inhibits the rhythmic contraction of the anterior byssus retractor muscle (ABRM) in molluscs . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Wwamide-1: H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH2
Wwamide-3: H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH2
Uniqueness
5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid is unique due to its specific amino acid sequence, which confers distinct biological activities compared to Wwamide-1 and Wwamide-3. The presence of arginine (Arg) in this compound, as opposed to lysine (Lys) in Wwamide-1 and Wwamide-3, may influence its binding affinity and specificity to receptors .
Properties
CAS No. |
149636-88-4 |
---|---|
Molecular Formula |
C46H65N13O10S |
Molecular Weight |
992.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H65N13O10S/c1-24(2)38(45(69)57-35(39(48)63)20-26-22-53-31-12-7-5-10-28(26)31)59-44(68)36(23-60)58-43(67)34(16-18-70-3)56-42(66)33(14-15-37(61)62)55-41(65)32(13-8-17-51-46(49)50)54-40(64)29(47)19-25-21-52-30-11-6-4-9-27(25)30/h4-7,9-12,21-22,24,29,32-36,38,52-53,60H,8,13-20,23,47H2,1-3H3,(H2,48,63)(H,54,64)(H,55,65)(H,56,66)(H,57,69)(H,58,67)(H,59,68)(H,61,62)(H4,49,50,51)/t29-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
RMNKMKCOIFCEDB-HBZGSTDOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WWamide-2; H-Trp-arg-glu-met-ser-val-trp-NH2; |
Origin of Product |
United States |
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